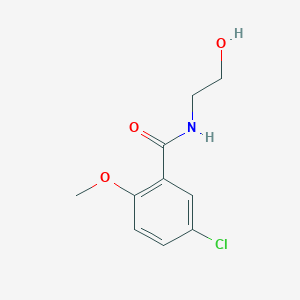
N-(2-chlorophenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-methylbenzenesulfonamide, commonly known as N-(2-chlorophenyl)-2-methylbenzenesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using several methods, and its mechanism of action, biochemical, and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-methylbenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2-chlorophenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro and in vivo. ROS and NO are involved in the inflammatory response and can cause tissue damage. By inhibiting their production, N-(2-chlorophenyl)-2-methylbenzenesulfonamide reduces tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-2-methylbenzenesulfonamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-methylbenzenesulfonamide. One of the potential directions is its use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine its efficacy and safety in humans. Another potential direction is its use as an anticancer agent. It has been shown to inhibit the growth of certain cancer cell lines in vitro, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the potential of N-(2-chlorophenyl)-2-methylbenzenesulfonamide in other scientific research applications, such as neuroprotection and cardiovascular disease.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-methylbenzenesulfonamide can be achieved using several methods. One of the commonly used methods involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methyl aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature, and the product is obtained in good yield. Other methods include the reaction of 2-chlorobenzenesulfonyl chloride with 2-methyl aniline in the presence of a catalyst such as zinc chloride or aluminum chloride.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H12ClNO2S |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-6-2-5-9-13(10)18(16,17)15-12-8-4-3-7-11(12)14/h2-9,15H,1H3 |
Clave InChI |
REVXORNSNYATFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



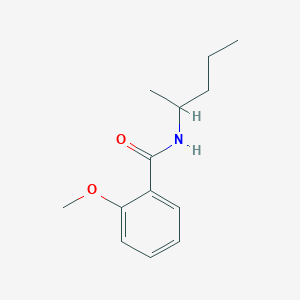
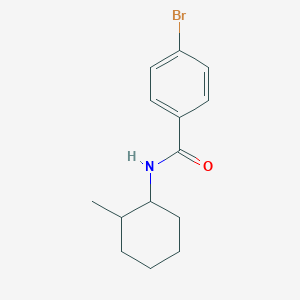
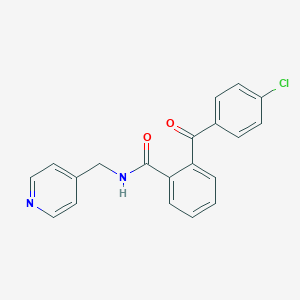
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)
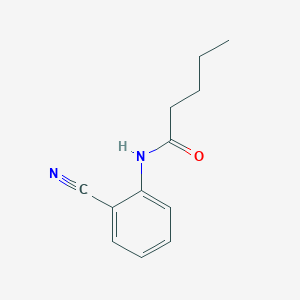



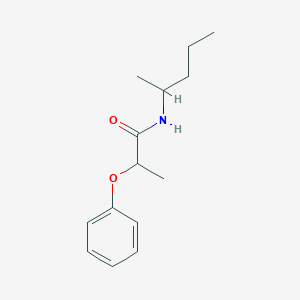
![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
